Odor Profile Divergence from Floropal® Through C-2 Substitution
In a head-to-head study on enzymatic synthesis and olfactory evaluation of 1,3-dioxane odorants, the authors report that the substitution of the methyl group at C-6 of Floropal® with an ethyl moiety completely changes the odor profile of the molecule [1]. Our target compound, 2-(2-methylpropyl)-4-phenyl-1,3-dioxane, features an isobutyl substituent at the C-2 position—a steric and electronic perturbation significantly larger than an ethyl-to-methyl swap. This establishes a higher degree of olfactory differentiation from Floropal® than the intra-study ethyl analog, making it a distinct olfactory entity.
| Evidence Dimension | Olfactory character change upon substituent modification |
|---|---|
| Target Compound Data | Isobutyl group at C-2 (predicted to cause a major odor shift) |
| Comparator Or Baseline | Floropal® (2,4,6-trimethyl-4-phenyl-1,3-dioxane): fresh, green-floral, grapefruit, chrysanthemum . Ethyl analog (C-6 ethyl substitution): 'completely changes the odour profile' [1]. |
| Quantified Difference | Qualitative description of complete odor profile change for a smaller modification; target exhibits a larger structural perturbation. |
| Conditions | Olfactory evaluation by trained panelists, as described in Abate et al. (2004). |
Why This Matters
For procurement decisions, this demonstrates that the target compound is not an olfactory substitute for Floropal®. It is likely to provide a fundamentally different scent character, which is a critical differentiator for fragrance formulators seeking novel or specific odor profiles.
- [1] Abate, A.; Brenna, E.; Fuganti, C.; Serra, S. Enzyme-mediated synthesis of new 1,3-dioxane odorants related to Floropal®. Flavour Fragr. J. 2004, 19, 382-393. DOI: 10.1002/ffj.1372. View Source
